![molecular formula C30H26O12 B2396494 Vitexin 2''-O-p-coumarate CAS No. 59282-55-2](/img/structure/B2396494.png)
Vitexin 2''-O-p-coumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitexin 2’'-O-p-coumarate is a compound of the flavonoid class isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek . It has been found to promote 2BS cell proliferation induced by H2O2 .
Synthesis Analysis
The synthesis of Vitexin and its derivatives has been a subject of research. A review article discusses the isolation of analogs of vitexin and isovitexin from diverse bioresources . Another study discusses the enzymatic synthesis of vitexin glucosides .Molecular Structure Analysis
Vitexin 2’'-O-p-coumarate has a molecular formula of C30H26O12 . The molecule contains a total of 72 bonds, including 46 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, 18 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, 3 hydroxyl groups, 4 aromatic hydroxyls, 1 primary alcohol, and 2 secondary alcohols .Chemical Reactions Analysis
Vitexin and its derivative vitexin-2’'-O-p-trans-coumarate have been found to have anti-ROS protective influence against H2O2-mediated oxidative injury, sensitive in neutralizing free oxygen radical, and also offer protection to the antioxidant enzymes .Physical And Chemical Properties Analysis
Vitexin 2’'-O-p-coumarate has a molecular weight of 578.53 . It appears as a yellow powder . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antioxidant Activity
Vitexin 2’'-O-p-coumarate demonstrates potent antioxidant properties. It effectively scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases .
Cell Proliferation Enhancement
Studies indicate that Vitexin 2’'-O-p-coumarate promotes cell proliferation, particularly in 2BS cells induced by hydrogen peroxide (H2O2). This property may have implications for tissue regeneration and wound healing .
Anti-Inflammatory Effects
Vitexin 2’'-O-p-coumarate exhibits anti-inflammatory activity by modulating inflammatory pathways. It could be valuable in managing chronic inflammatory conditions and associated disorders .
Anticancer Potential
Research suggests that Vitexin 2’'-O-p-coumarate possesses anticancer properties. It inhibits tumor cell growth, induces apoptosis, and suppresses metastasis. Investigations are ongoing to explore its efficacy against specific cancer types .
Cardiovascular Health
Vitexin 2’'-O-p-coumarate has antihypertensive effects and may contribute to cardiovascular health. It helps regulate blood pressure and supports overall heart function .
Gastrointestinal Protection
The stability of Vitexin 2’'-O-p-coumarate in acidic and neutral pH media suggests its potential to withstand the harsh gastrointestinal (GI) environment. Encapsulation in chitosan nanoparticles enhances its bioaccessibility, making it suitable for oral delivery .
Safety And Hazards
Future Directions
Vitexin and its derivatives have been extensively studied for their pharmacological relevance in diabetes mellitus . The data collected hint at their potential for controlling diabetes mellitus and its complications, providing a deeper understanding of their actions and serving as a catalyst for clinical trials and application research .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOEBQRHWKKJH-HORBVDEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vitexin 2''-O-p-coumarate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.